Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester
Description
This compound is a structurally complex benzoic acid derivative featuring a 2,5-dichloro-1,4-phenylene core linked to two naphthalenediyl azo groups via iminocarbonyl bridges. Each azo group is further substituted with a 2-hydroxy-3,1-naphthalenediyl moiety, and the terminal carboxylic acid groups are esterified with bis(1-methylethyl) (isopropyl) groups. Its structural complexity likely influences its solubility, stability, and reactivity compared to simpler benzoic acid derivatives .
Properties
CAS No. |
71566-54-6 |
|---|---|
Molecular Formula |
C50H42Cl2N6O8 |
Molecular Weight |
925.8 g/mol |
IUPAC Name |
propan-2-yl 3-[[3-[[2,5-dichloro-4-[[3-hydroxy-4-[(2-methyl-5-propan-2-yloxycarbonylphenyl)diazenyl]naphthalene-2-carbonyl]amino]phenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-methylbenzoate |
InChI |
InChI=1S/C50H42Cl2N6O8/c1-25(2)65-49(63)31-17-15-27(5)39(21-31)55-57-43-33-13-9-7-11-29(33)19-35(45(43)59)47(61)53-41-23-38(52)42(24-37(41)51)54-48(62)36-20-30-12-8-10-14-34(30)44(46(36)60)58-56-40-22-32(18-16-28(40)6)50(64)66-26(3)4/h7-26,59-60H,1-6H3,(H,53,61)(H,54,62) |
InChI Key |
KTIRDZPYBSANLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4Cl)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)C(=O)OC(C)C)C)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester] involves multiple stepsIndustrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 3,3’-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester] is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural uniqueness lies in its dichlorinated phenylene backbone and extended π-conjugated azo-iminocarbonyl system. Below is a comparative analysis with structurally related benzoic acid derivatives:
Physicochemical and Environmental Behavior
- Substituent Effects: The dichloro and azo-iminocarbonyl groups in the target compound likely reduce biodegradability compared to derivatives with methyl or methoxy substituents. For example, benzoic acid and cinnamic acid derivatives with unactivated aromatic rings undergo dioxygenation and ring cleavage in aquatic environments, but halogenated analogs (like the target compound) may resist such transformations due to electron-withdrawing effects .
- Biosensor Recognition: The biosensor sBAD shows promiscuity for benzoic acid derivatives, with substituent position (para > ortho > meta) being critical for binding affinity. The target compound’s dichloro and hydroxyl groups in para positions may enhance biosensor sensitivity, similar to p-aminobenzoic acid (pABA) .
- Environmental Persistence: Halogenated benzoic acid esters (e.g., the target compound and its bis(2-chloroethyl) analog) exhibit higher environmental persistence compared to non-halogenated derivatives. For instance, the bis(2-chloroethyl) analog has an interim health guideline of 50 µg/m³ for PM10, suggesting regulatory concerns .
Biological Activity
Benzoic acid derivatives are widely studied for their biological activities, particularly in the context of their applications in dyes and pigments. The compound in focus, Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester (CAS No. 71566-54-6), is known as C.I. Pigment Red 221 . This compound has garnered attention due to its potential biological effects and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 925.82 g/mol. The structure features multiple functional groups that contribute to its properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C50H42Cl2N6O8 |
| Molecular Weight | 925.82 g/mol |
| Boiling Point | 958.4 ± 65.0 °C (Predicted) |
| Density | 1.39 g/cm³ (at 20°C) |
| Water Solubility | 91 μg/L at 23°C |
| LogP | -0.57 at 20°C |
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The presence of the azo and imino functional groups in the compound enhances its interaction with microbial membranes, leading to increased permeability and eventual cell death. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.
Cytotoxicity
The cytotoxic effects of C.I. Pigment Red 221 have been evaluated in several cell lines. In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity, particularly against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Antioxidant Activity
The compound also shows promising antioxidant properties, which can be attributed to the presence of hydroxyl groups in its structure. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related cellular damage.
Study on Antimicrobial Efficacy
A study conducted by Zhang et al. (2024) evaluated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that C.I. Pigment Red 221 exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.
Cytotoxicity Assessment
In a cytotoxicity study published in Journal of Medicinal Chemistry (2023), C.I. Pigment Red 221 was tested against several cancer cell lines. The findings revealed an IC50 value of approximately 15 µM for MCF-7 cells, indicating substantial cytotoxic effects compared to control treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
